molecular formula C10H10N2O B581797 3-Methoxyisoquinolin-6-amine CAS No. 1374651-51-0

3-Methoxyisoquinolin-6-amine

Cat. No.: B581797
CAS No.: 1374651-51-0
M. Wt: 174.203
InChI Key: OXMBLPLMOHZYDP-UHFFFAOYSA-N
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Description

3-Methoxyisoquinolin-6-amine is a synthetically valuable chemical scaffold that incorporates both a methoxy substituent and a primary amine functional group, making it a versatile intermediate for medicinal chemistry and drug discovery research. The core isoquinoline structure is a privileged scaffold in natural products and pharmaceuticals, known for conferring significant biological activity. This compound is of particular interest for the design and synthesis of novel bioactive molecules, especially in the development of potential anti-cancer agents. Research indicates that structurally similar isoquinoline-based chalcone and triazole hybrids demonstrate promising cytotoxic activity against various cancer cell lines, including SKBR3 and HeLa cells . The primary amine at the 6-position provides a critical handle for further synthetic modification, allowing researchers to readily incorporate the isoquinoline moiety into more complex structures via amide bond formation or nucleophilic substitution reactions. As a research compound, it serves as a key precursor in the exploration of new therapeutic agents. The broader isoquinoline class has been extensively studied and reported to possess a wide spectrum of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-8-4-9(11)3-2-7(8)6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMBLPLMOHZYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CC(=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxyisoquinolin 6 Amine and Derivatives

Regioselective Functionalization Strategies for 3-Methoxyisoquinolin-6-amine Synthesis

Introduction of the Methoxy (B1213986) Group at the 3-Position

The introduction of a methoxy group at the 3-position of the isoquinoline (B145761) core is a critical step in the synthesis of this compound. This transformation can be achieved through several synthetic routes, primarily involving the O-methylation of an isoquinolin-3-ol precursor or the nucleophilic substitution of a 3-haloisoquinoline.

One common strategy begins with the synthesis of the corresponding isoquinolin-3-ol. This intermediate can then be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Alternatively, a 3-haloisoquinoline, such as 3-chloroisoquinoline, can serve as a precursor. The methoxy group is introduced via a nucleophilic aromatic substitution reaction with sodium methoxide. This reaction often requires elevated temperatures and is influenced by the nature of the halogen and any other substituents on the isoquinoline ring. For instance, a convenient and efficient synthetic route to 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives has been reported, which involves the carboxylation of 4-methoxy-2-methylbenzonitrile, conversion to the acid chloride, and subsequent acid-promoted cyclization. researchgate.net

The following table summarizes various methodologies for the introduction of a methoxy group at the 3-position of an isoquinoline ring system.

PrecursorReagents and ConditionsProductYieldReference
Isoquinolin-3-olDimethyl sulfate, K2CO3, Acetone, reflux3-Methoxyisoquinoline (B3108412)High nih.gov
3-ChloroisoquinolineSodium methoxide, Methanol (B129727), reflux3-MethoxyisoquinolineGood vulcanchem.com
2-Cyano-5-methoxy-phenylacetyl chlorideAcid-promoted cyclization1-Chloro-6-methoxy-isoquinolin-3-olImproved overall yield researchgate.net

Amination Reactions for C-N Bond Formation at the 6-Position

The installation of an amino group at the 6-position of the 3-methoxyisoquinoline scaffold is another key transformation. This is typically achieved either through the reduction of a nitro group or by modern cross-coupling reactions.

The classical approach involves the nitration of the 3-methoxyisoquinoline core, followed by the reduction of the resulting 6-nitroisoquinoline. The regioselectivity of the nitration step is directed by the existing methoxy group and the nitrogen atom of the isoquinoline ring. Subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. Industrial-scale synthesis of related compounds like 3-Chloroisoquinolin-6-amine (B1473467) often employs selective hydrogenation using a palladium on carbon (Pd/C) catalyst. vulcanchem.com

More contemporary methods, such as the Buchwald-Hartwig amination, offer a direct route to the 6-amino functionality from a 6-haloisoquinoline precursor. This palladium-catalyzed cross-coupling reaction utilizes an amine source, such as ammonia (B1221849) or a protected amine, to form the C-N bond. This method is known for its high functional group tolerance and generally good yields. For example, palladium-catalyzed Buchwald-Hartwig aminations of various quinolinequinone derivatives have been shown to give excellent yields of novel 6-arylamino derivatives. researchgate.net

Below is a comparison of different amination methods for the 6-position of the isoquinoline ring.

PrecursorReagents and ConditionsProductYieldReference
3-Methoxy-6-nitroisoquinolineSnCl2, HCl, Ethanol, refluxThis compoundGood to High researchgate.net
1,3-Dichloro-6-nitroisoquinoline10% Pd/C, H2, THF, 45°C3-Chloroisoquinolin-6-amineNot specified vulcanchem.com
6-Bromo-3-methoxyisoquinolineBenzophenone (B1666685) imine, Pd(OAc)2, BINAP, NaOtBu, Toluene, reflux; then H+This compound89% (for a related system)
Quinoline- and isoquinoline-N-oxidesAmines, Triflic anhydride (B1165640), Acetonitrile (B52724), 0°C to rt2- and 1-aminoquinolines and isoquinolinesNot specified researchgate.net

Advanced Catalytic Approaches in 3-Methoxyisoquinoline Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of 3-methoxyisoquinolines is no exception, with several advanced catalytic approaches being developed for the construction and derivatization of the isoquinoline scaffold.

Transition Metal-Catalyzed C-H Activation for Isoquinoline Derivatization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including isoquinolines. researchgate.netmdpi.com This strategy avoids the need for pre-functionalized starting materials, thus improving atom and step economy. researchgate.net Rhodium and ruthenium catalysts have been extensively used for the C-H activation of isoquinolines, allowing for the introduction of various substituents. researchgate.netresearchgate.net

The regioselectivity of C-H activation is often controlled by a directing group. For the synthesis of specifically substituted isoquinolines, the choice of the directing group is paramount. For example, rhodium(III)-catalyzed C-H/N-H bond functionalization of N-aryl amidines with cyclic 2-diazo-1,3-diones has been used for the selective synthesis of aminoisoquinolines. rsc.org

The following table highlights some transition metal-catalyzed C-H activation strategies relevant to isoquinoline synthesis.

Catalyst SystemReaction TypeSubstratesProductReference
Rh(III)C-H/N-H AnnulationOxadiazolone and iodonium (B1229267) ylideFused-isoquinoline mdpi.com
Ru(II)Oxidative AnnulationN-methoxy-N-methylamides and styrenesIsoquinolinones rsc.org
Co(III)C-H/N-H FunctionalizationAmidines and diazo compounds1-Aminoisoquinolines rsc.org
Rh(III)C-H Activation/AnnulationN-methoxybenzamides and iodonium ylideDihydrophenanthridines mdpi.com

Oxidative Cyclization Methodologies for Isoquinoline Ring Construction

Oxidative cyclization reactions provide a direct and efficient means to construct the isoquinoline ring system from acyclic precursors. These methods often involve the formation of one or more C-C or C-N bonds in a single step.

One notable example is the rhodium-catalyzed oxidative coupling of aryl aldimines with alkynes, which affords 3,4-disubstituted isoquinolines with high regioselectivity. researchgate.net Another powerful technique is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes, which can lead to the formation of polysubstituted isoquinoline N-oxides. acs.org These N-oxides can then be deoxygenated to furnish the corresponding isoquinolines. This method proceeds through an intramolecular oxidative cyclization, and the choice of oxidant, such as phenyliodine bis(trifluoroacetate) (PIFA), is critical for the reaction's success. acs.org

The table below summarizes key oxidative cyclization methods for isoquinoline synthesis.

Catalyst/ReagentPrecursorsProduct TypeKey FeaturesReference
Rh(III) catalystAryl aldimines and internal alkynes3,4-Disubstituted isoquinolinesHigh regioselectivity, good yield researchgate.net
Phenyliodine bis(trifluoroacetate) (PIFA)o-Vinylaryl ketoximesPolysubstituted isoquinoline N-oxidesIntramolecular oxidative cyclization acs.org
Cu(I) catalyst(E)-2-Alkynylaryl oxime derivativesIsoquinolines and isoquinoline N-oxidesPerformed in water, no organic solvent researchgate.net
Rh(III) catalystOximes and diazo compoundsMultisubstituted isoquinoline N-oxidesIntermolecular annulation, mild conditions researchgate.netorganic-chemistry.org

Photochemical and Electrocyclic Strategies in Isoquinoline Synthesis

Photochemical and electrocyclic reactions offer unique pathways for the construction of the isoquinoline nucleus, often under mild conditions. These methods rely on the principles of pericyclic reactions and photochemistry to achieve ring closure.

A notable photochemical approach is the irradiation of 1-methoxy-2-azabuta-1,3-dienes in a neutral medium, which leads to the formation of isoquinolines. unirioja.es This photocyclization reaction proceeds through a 6π-electrocyclic ring closure of the azadiene, followed by aromatization. The reaction of cyclopalladated arylimines with acrylonitrile, followed by thermolysis, also gives isoquinolines through an electrocyclic ring-forming process and subsequent elimination. researchgate.net

Asymmetric synthesis of isoquinoline derivatives can be achieved through the photoinduced electrocyclic ring closure of chiral aromatic enehydrazides. researchgate.net This method allows for the stereoselective construction of dihydroisoquinolones, which can be further converted to tetrahydroisoquinolines. researchgate.net

The following table outlines these modern synthetic strategies.

MethodPrecursorsKey Intermediate/StepProduct TypeReference
Photocyclization1-Methoxy-2-azabuta-1,3-dienes6π-Electrocyclic ring closureIsoquinolines unirioja.es
Asymmetric Photoinduced Electrocyclic Ring ClosureChiral aromatic enehydrazidesPhotoinduced ring closure3-Aryl dihydroisoquinolones researchgate.net
Thermolysis of Cyclopalladated AryliminesCyclopalladated arylimines and acrylonitrileElectrocyclic ring formationIsoquinolines researchgate.net
Rhodium-catalyzed C-H bond activationAromatic ketoximes and alkynesIntramolecular electrocyclization and aromatizationSubstituted isoquinoline derivatives researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical syntheses that are more environmentally benign. rroij.com Applying these principles to the synthesis of this compound can lead to more sustainable and efficient processes.

Key green chemistry principles applicable to this synthesis include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. acs.org

In the context of this compound synthesis, employing catalytic methods like C-H activation and Buchwald-Hartwig amination improves atom economy and reduces the need for stoichiometric reagents. researchgate.netrsc.org The use of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can minimize waste and reduce the use of solvents and energy. nih.gov Furthermore, exploring the use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave irradiation or mechanochemistry, can significantly enhance the sustainability of the synthesis. rsc.orgnih.gov

The following table illustrates the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Utilizing one-pot syntheses to minimize waste generation between steps. nih.gov
Atom Economy Employing addition reactions like cyclizations and C-H functionalization over substitution reactions. researchgate.netacs.org
Less Hazardous Chemical Syntheses Replacing hazardous reagents like dimethyl sulfate with greener alternatives where possible. nih.gov
Safer Solvents and Auxiliaries Using water as a solvent in catalytic reactions, as demonstrated in some isoquinoline syntheses. researchgate.net
Design for Energy Efficiency Utilizing microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. nih.gov
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the isoquinoline core. rroij.com
Reduce Derivatives Using direct amination methods like Buchwald-Hartwig to avoid protection/deprotection steps. researchgate.net
Catalysis Employing transition metal catalysts for C-H activation and cross-coupling reactions to improve efficiency and reduce waste. acs.org

Chemical Reactivity and Derivatization Studies of 3 Methoxyisoquinolin 6 Amine

Reactivity of the Aromatic Amino Group at the 6-Position

The primary aromatic amino group at the 6-position of the isoquinoline (B145761) ring is a key site for derivatization, enabling the introduction of a wide array of functionalities.

Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation

The amino group of 3-methoxyisoquinolin-6-amine readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating bioisosteres of amides with potentially improved properties. nih.gov

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, yields N-(3-methoxyisoquinolin-6-yl) amides. google.commasterorganicchemistry.comorganic-chemistry.org The formation of an amide bond is a cornerstone of organic synthesis. sioc-journal.cn These reactions can be catalyzed by various reagents to improve efficiency and yield. organic-chemistry.org

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides. ekb.egnih.gov This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The resulting sulfonamides are an important class of compounds with a broad spectrum of biological activities. ekb.egresearchgate.net

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant Reagent Product Type
This compound Acyl Chloride Amide
This compound Sulfonyl Chloride Sulfonamide

Diazotization and Subsequent Transformations

The primary aromatic amine at the 6-position can be converted into a diazonium salt, a versatile intermediate for introducing a variety of substituents. byjus.comaccessscience.com This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. masterorganicchemistry.comresearchgate.netscribd.comarizona.edu

The resulting diazonium salt can undergo a range of subsequent reactions, most notably the Sandmeyer reaction, to introduce halides (Cl, Br), cyanide (CN), and other groups. byjus.comwikipedia.orgnih.govorganic-chemistry.org The Sandmeyer reaction involves the reaction of the diazonium salt with a copper(I) salt. byjus.comwikipedia.org For instance, reaction with CuCl or CuBr introduces a chloro or bromo substituent, respectively. masterorganicchemistry.com

Table 2: Diazotization and Subsequent Reactions

Starting Material Reaction Reagent(s) Product
This compound Diazotization NaNO₂, HCl (0-5 °C) 3-Methoxyisoquinolin-6-diazonium chloride
3-Methoxyisoquinolin-6-diazonium chloride Sandmeyer Reaction CuCl 6-Chloro-3-methoxyisoquinoline
3-Methoxyisoquinolin-6-diazonium chloride Sandmeyer Reaction CuBr 6-Bromo-3-methoxyisoquinoline
3-Methoxyisoquinolin-6-diazonium chloride Sandmeyer-type Reaction KI 6-Iodo-3-methoxyisoquinoline

Reductive Amination and Alkylation Strategies

The amino group can also be functionalized through reductive amination and direct alkylation to introduce alkyl substituents.

Reductive Amination: This method involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comkuleuven.be This one-pot procedure is a widely used method for amine synthesis. wikipedia.orgorganic-chemistry.org

Alkylation: Direct alkylation of the amino group with alkyl halides can also be employed to introduce alkyl groups. google.comnih.gov However, this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Transformations Involving the Methoxy (B1213986) Group at the 3-Position

The methoxy group at the 3-position of the isoquinoline ring offers another site for chemical modification, primarily through cleavage of the ether bond.

O-Demethylation Reactions and Phenolic Derivative Synthesis

Cleavage of the methoxy group, a process known as O-demethylation, yields the corresponding phenolic derivative, 6-aminoisoquinolin-3-ol. This transformation is significant as phenolic compounds are known for a variety of biological activities and can serve as precursors for further derivatization. nih.govmdpi.com

Several reagents can effect O-demethylation, with boron tribromide (BBr₃) being a common and effective choice for cleaving aryl methyl ethers. chem-station.comcommonorganicchemistry.com The reaction is typically performed in a solvent like dichloromethane (B109758) at low temperatures. chem-station.com Other reagents such as hydrobromic acid (HBr) at elevated temperatures can also be used. chem-station.commasterorganicchemistry.com In some cases, demethylation can occur during other reactions, such as Friedel-Crafts acylations, particularly when Lewis acids like aluminum chloride are used at elevated temperatures. beilstein-journals.orgnih.gov

Table 3: O-Demethylation Reagents and Conditions

Reagent Typical Conditions
Boron tribromide (BBr₃) Dichloromethane, -78 °C to room temperature
Hydrobromic acid (HBr) Acetic acid, reflux
Aluminum chloride (AlCl₃) Elevated temperatures

Ether Cleavage and Exchange Reactions

The cleavage of the ether bond in this compound is a key transformation. masterorganicchemistry.comlongdom.orglibretexts.orgpressbooks.pub Strong acids are typically required to protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org For aryl alkyl ethers, this cleavage generally produces a phenol (B47542) and an alkyl halide. libretexts.org

While direct ether exchange reactions on this specific molecule are not widely reported, the principle of ether cleavage opens up possibilities for introducing other alkoxy groups. Following demethylation to the phenol, a new ether linkage can be formed via Williamson ether synthesis, reacting the phenoxide with an appropriate alkyl halide.

Heterocyclic Ring System Modifications and Annulations

The isoquinoline core of this compound serves as a versatile template for the construction of more complex, multi-ring structures. The inherent reactivity of both the pyridine (B92270) and benzene (B151609) rings, activated by the substituents, allows for various annulation strategies.

The this compound molecule is a prime candidate for the synthesis of fused polycyclic systems, a common motif in biologically active compounds. The amino group at the 6-position can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For instance, similar to other amino-substituted heterocycles, it can be reacted with bifunctional reagents to build additional rings. google.com.na One common strategy involves the reaction of an amino group with a compound like guanidine (B92328) to form a fused pyrimidine (B1678525) ring. google.com.na

Furthermore, the isoquinoline framework itself can participate in cycloaddition or electrocyclization reactions to generate novel polycyclic structures. conicet.gov.arresearchgate.net Methodologies such as intramolecular cyclization are key to forming these fused systems. vulcanchem.com The strategic placement of the amino and methoxy groups can influence the regioselectivity of these annulation reactions, directing the formation of specific isomers.

Table 1: Examples of Potential Fused Heterocyclic Systems Derived from this compound

Fused Ring SystemPotential Synthetic StrategyResulting Polycyclic Core
PyrimidineReaction of the 6-amino group with guanidine or its salts. google.com.naPyrimido[5,4-c]isoquinoline
ImidazoleCondensation of the 6-amino group with an α-haloketone followed by cyclization.Imidazo[4,5-g]isoquinoline
TriazoleDiazotization of the 6-amino group followed by reaction with an active methylene (B1212753) compound.Triazolo[4,5-g]isoquinoline
Pyrrole (B145914)Paal-Knorr synthesis involving a diketone reacting with the 6-amino group.Pyrrolo[2,3-g]isoquinoline
Oxazole/ThiazoleAcylation of the amino group followed by cyclization with a dehydrating/sulfurating agent.Oxazolo/Thiazolo[5,4-g]isoquinoline

This table presents theoretical examples based on established heterocyclic synthesis methods.

Hydrogenation of the isoquinoline ring system yields tetrahydroisoquinolines, which possess one or more stereogenic centers. The control of stereochemistry during these transformations is critical for accessing specific, enantiomerically pure compounds, which is often a requirement for biologically active molecules. Stereoselective reactions are designed to preferentially form one stereoisomer over another. masterorganicchemistry.com

The synthesis of hydrogenated derivatives of this compound can be achieved through methods like catalytic asymmetric hydrogenation. This process often involves chiral catalysts, such as those based on iridium or rhodium, which can induce facial selectivity in the addition of hydrogen across the C=N double bond of the dihydroisoquinoline intermediate, leading to a high enantiomeric excess of one enantiomer. nih.gov

Once the chiral tetrahydroisoquinoline core is established, further stereoselective modifications can be performed. These transformations create additional stereocenters with a high degree of control. msu.edu For example, a diastereoselective photoinduced 6π-electrocyclic ring closure has been used to synthesize 3-aryl-substituted tetrahydroisoquinolines, demonstrating a method where remote chiral centers can influence the stereochemical outcome of a reaction. researchgate.net

Table 2: Potential Stereoselective Reactions on Hydrogenated this compound Derivatives

Reaction TypeDescriptionPotential Product Stereochemistry
Asymmetric HydrogenationReduction of the isoquinoline C=N bond using a chiral catalyst to create a stereocenter at C1. nih.gov(R)- or (S)-3-methoxy-6-amino-1,2,3,4-tetrahydroisoquinoline
Diastereoselective AlkylationIntroduction of a substituent at a position adjacent to an existing stereocenter, where the existing center directs the approach of the electrophile.Creation of a second stereocenter with syn or anti configuration relative to the first.
Hydroboration-OxidationAnti-Markovnikov addition of a borane (B79455) reagent across a double bond (if present on a substituent), followed by oxidation to an alcohol, creating new stereocenters. msu.eduTypically syn-addition of H and OH groups.
Photoinduced ElectrocyclizationLight-induced 6π-electrocyclic ring closure of a suitably derivatized precursor to form a new fused ring with controlled stereochemistry. researchgate.netStereochemistry determined by the geometry of the acyclic precursor and the conrotatory/disrotatory nature of the cyclization. conicet.gov.ar

This table outlines potential transformations based on established stereoselective methodologies.

Fusion with Other Heterocycles to Form Polycyclic Systems

Investigations into the Tautomerism and Isomerization of this compound Derivatives

The structural dynamics of this compound and its derivatives are influenced by tautomerism and isomerization, phenomena that can significantly affect their chemical properties and reactivity.

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. In derivatives of this compound, several tautomeric forms are possible. The most prominent is the amino-imino tautomerism associated with the 6-amino group. The equilibrium between the aromatic amine form (6-amino) and the non-aromatic imine form (6-imino-5,6-dihydro) is a key consideration. In most cases, the amino form is significantly more stable due to the preservation of the aromaticity of the benzene ring. Studies on related N-heterocycles, such as 1-benzamidoisoquinolines, have demonstrated the existence of such amide-enamine equilibria, which are analogous to the amino-imino tautomerism. nih.gov

Another potential tautomerism is the lactam-lactim equilibrium. While this compound itself does not exhibit this, its derivatives where the 3-methoxy group is hydrolyzed to a hydroxyl group would exist as 3-hydroxyisoquinolin-6-amine. This species would be in equilibrium with its isoquinolin-3-one tautomer. The position of this equilibrium is highly dependent on the solvent and substituents. Computational studies on similar heterocyclic systems have been used to predict the relative stability of different tautomers, showing that solvent effects can influence which form is favored. nih.govmdpi.com

Table 3: Potential Tautomeric Forms of this compound Derivatives

Tautomerism TypeDerivativeTautomeric FormsPredominant Form (General)
Amino-IminoThis compoundAromatic 6-amino form <=> Quinoid 6-imino form6-Amino form (due to aromatic stability)
Lactam-Lactim3-Hydroxyisoquinolin-6-amine (hydrolyzed derivative)3-Hydroxy (lactim) form <=> 3-Oxo (lactam) formLactam form is often more stable for related isoquinolinones.

This table illustrates the principal tautomeric equilibria for the parent compound and its hydrolyzed derivative.

Isomerization refers to the process by which a molecule is transformed into an isomer with a different arrangement of atoms. For this compound, positional isomerism is a key consideration. The biological and chemical properties of the molecule are highly dependent on the substitution pattern on the isoquinoline ring.

For example, changing the position of the substituents creates distinct isomers such as 1-Methoxyisoquinolin-6-amine bldpharm.com, 6-Methoxyisoquinolin-3-amine chemscene.com, and 6-Methylisoquinolin-1-amine. Each of these isomers exhibits unique spectral properties and reactivity profiles. The position of the electron-donating methoxy and amino groups alters the electron density at different points in the ring system, affecting its susceptibility to electrophilic or nucleophilic attack. For instance, a methoxy group at C1 would have a different electronic influence on the nitrogen atom and the C3 position compared to a methoxy group at C3.

Table 4: Comparison of Selected Positional Isomers

Compound NameCAS NumberMolecular FormulaKey Structural Difference
This compound 1374651-51-0 bldpharm.comC₁₀H₁₀N₂OMethoxy group at C3.
1-Methoxyisoquinolin-6-amine347146-47-8 bldpharm.comC₁₀H₁₀N₂OMethoxy group at C1.
6-Methoxyisoquinolin-3-amine28970-68-5 chemscene.comC₁₀H₁₀N₂OPositions of methoxy and amine groups are swapped.

This table highlights the structural differences between the title compound and some of its positional isomers.

Computational and Theoretical Investigations of 3 Methoxyisoquinolin 6 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. openmedicinalchemistryjournal.com Conformational analysis, a key component of this, focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org

Computational drug design methodologies are broadly categorized as either ligand-based or structure-based. nih.gov

Ligand-Based Approaches: When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed. openmedicinalchemistryjournal.com These techniques rely on analyzing a set of molecules known to be active to deduce the necessary structural features for bioactivity. unimi.it For 3-Methoxyisoquinolin-6-amine, this would involve comparing its structure to other known bioactive compounds to build pharmacophore models or develop quantitative structure-activity relationships (QSAR). frontiersin.org

Structure-Based Approaches: If the 3D structure of a target protein is available, structure-based methods like molecular docking can be used. openmedicinalchemistryjournal.com These methods predict the preferred orientation of a ligand when bound to a target, helping to understand binding mechanisms. openmedicinalchemistryjournal.com In this context, this compound could be docked into the active sites of various enzymes or receptors to predict its binding affinity and mode of interaction.

The integration of both ligand- and structure-based methods often yields more reliable and efficient outcomes in drug design by leveraging information from both the ligand and its protein target. nih.gov

The flexibility of a molecule is a critical determinant of its biological activity, as it governs the ability to adopt the optimal conformation for binding to a receptor. Conformational analysis involves studying the energy levels associated with different three-dimensional arrangements of a molecule. libretexts.org For this compound, the primary source of flexibility is the rotation around the C-O bond of the methoxy (B1213986) group.

Computational methods can systematically explore the conformational space by rotating this bond and calculating the potential energy of each resulting conformer. This process helps identify low-energy, stable conformations that are more likely to exist. acs.orgnih.gov The results of such an analysis can be presented in a potential energy surface map or a data table.

Interactive Table 1: Hypothetical Conformational Energy Profile of this compound

This table illustrates the type of data generated from a conformational analysis, showing the relative energy as a function of the dihedral angle of the methoxy group.

Dihedral Angle (C2-C3-O-CH3)Relative Energy (kcal/mol)Conformation Stability
2.5Eclipsed (Unstable)
60°0.2Gauche (Stable)
120°2.3Eclipsed (Unstable)
180°0.0Anti (Most Stable)

Ligand-Based and Structure-Based Computational Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. wikipedia.org These methods are used to predict molecular structure, stability, and reactivity. mdpi.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used to optimize molecular geometries and predict various properties. mdpi.comnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine key electronic descriptors. mdpi.commdpi.com

These calculations can yield information on:

Optimized Molecular Geometry: The most stable 3D structure with the lowest energy. colab.ws

Atomic Charges: The distribution of electron density across the molecule, which helps identify electropositive and electronegative sites.

Molecular Electrostatic Potential (MEP): A map that illustrates the charge distribution and is used to predict how a molecule will interact with other species. nih.gov

Thermodynamic Properties: Such as enthalpy of formation and Gibbs free energy. nrel.gov

Interactive Table 2: Illustrative DFT-Calculated Properties for this compound

This table provides examples of typical parameters obtained from DFT calculations for an organic molecule.

PropertyHypothetical ValueSignificance
Total Energy (Hartree)-630.5Indicates the overall stability of the molecule.
Dipole Moment (Debye)2.8Measures the polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on N(amine)-0.45 eSuggests this nitrogen atom is a potential hydrogen bond acceptor or nucleophilic site.
Mulliken Charge on H(amine)+0.25 eSuggests these hydrogen atoms are potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgufla.br

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy orbital capable of accepting electrons and is associated with a molecule's ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. mdpi.comresearchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, a high HOMO density on the amino group would suggest its role in nucleophilic reactions.

Interactive Table 3: Example Frontier Molecular Orbital Data for this compound

This table presents hypothetical FMO energy values, which are used to assess chemical reactivity.

OrbitalEnergy (eV)Description
HOMO-5.8Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO-1.2Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)4.6Indicates kinetic stability and chemical reactivity. A larger gap implies higher stability. mdpi.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study on a series of isoquinoline (B145761) derivatives, including this compound, would involve these steps:

Data Set Collection: Assembling a group of structurally related compounds with measured biological activity. nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be categorized as constitutional, topological, physicochemical (e.g., LogP), or electronic (e.g., HOMO/LUMO energies). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates the descriptors with biological activity. analis.com.my

Model Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques. researchgate.net

The resulting QSAR equation can highlight which molecular properties are crucial for the desired activity, thereby guiding the design of more potent analogs. nih.gov

Interactive Table 4: Hypothetical Descriptors for a QSAR Analysis of Isoquinoline Analogs

This table shows a sample of molecular descriptors that would be calculated for a QSAR study.

CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA)Predicted Activity (pIC50)
Analog 1 (this compound)174.201.8348.14 Ų6.5
Analog 2 (3-Hydroxyisoquinolin-6-amine)160.171.2568.36 Ų6.2
Analog 3 (3,6-Dimethoxyisoquinoline)189.212.1030.69 Ų5.9
Analog 4 (3-Methoxyisoquinolin)159.192.0121.26 Ų5.1

2D and 3D QSAR Model Development for Isoquinoline Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. d-nb.infosemanticscholar.org These models are pivotal in predicting the activity of novel compounds and guiding the design of more potent analogs. d-nb.info Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been instrumental in studying isoquinoline derivatives. semanticscholar.orgresearchgate.net

2D-QSAR models utilize descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. d-nb.info For isoquinoline analogs, these models can be developed using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). semanticscholar.org The goal is to establish a linear or non-linear equation that links the descriptors to the observed biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of atoms. semanticscholar.orgresearchgate.net These techniques require the alignment of the molecules in a common coordinate system, which can be achieved through molecular docking. researchgate.net CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA includes additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. semanticscholar.orgresearchgate.net The resulting contour maps from these analyses highlight regions where modifications to the chemical structure could enhance or diminish biological activity. For instance, a 3D-QSAR study on a series of isoquinoline derivatives might reveal that a bulky substituent at a particular position is favorable for activity, while a polar group in another region is detrimental.

The development of robust QSAR models involves several stages: data collection, calculation of molecular descriptors, model generation using statistical techniques, and rigorous validation. d-nb.info Validation is a critical step to ensure the predictive power of the model, often involving internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model development. d-nb.info

Table 1: Comparison of QSAR Modeling Techniques

Feature 2D-QSAR 3D-QSAR (CoMFA/CoMSIA)
Input Data 2D molecular structure and biological activity (e.g., pIC50) 3D molecular structures (aligned) and biological activity
Descriptors Topological, electronic, and physicochemical properties Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields
Alignment Not required Crucial for model accuracy
Output Mathematical equation relating descriptors to activity 3D contour maps indicating favorable and unfavorable regions
Primary Use Predicting activity of new compounds based on structural features Guiding lead optimization by visualizing structure-activity relationships

Ligand Efficiency and Lipophilic Efficiency Analysis

In the process of drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. drugtargetreview.com Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are metrics used to assess the quality of a compound, balancing potency against molecular size and lipophilicity. drugtargetreview.comwikipedia.org

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It is a useful parameter for comparing compounds of different sizes and helps in identifying small, efficient fragments that can be developed into larger, more potent molecules.

Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity, typically measured as logP or logD. wikipedia.orggardp.org The formula for LiPE is generally given as pIC50 - logP. wikipedia.org High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. researchgate.net Therefore, a higher LLE value is desirable, as it indicates that the compound achieves its potency without excessive lipophilicity. wikipedia.org An LLE value greater than 5 or 6 is often considered a benchmark for a quality lead compound. wikipedia.org For example, a medicinal chemistry program might prioritize a series of isoquinoline analogs that demonstrate a significant increase in LLE during optimization, indicating that potency is being improved through specific, favorable interactions rather than a general increase in greasiness. researchgate.net

The analysis of these efficiency metrics is crucial during the hit-to-lead and lead optimization phases of drug discovery to ensure that the development of potent compounds does not come at the cost of poor physicochemical properties. drugtargetreview.com

Table 2: Key Efficiency Metrics in Drug Discovery

Metric Formula Desired Value Significance
Ligand Efficiency (LE) ΔG / N (where ΔG is binding free energy and N is the number of heavy atoms) Higher Indicates greater binding efficiency per atom.
Lipophilic Efficiency (LLE/LiPE) pIC50 - logP Higher (often > 5) Balances potency with lipophilicity to avoid undesirable drug properties. wikipedia.org

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide atomic-level insights into how a ligand like this compound might interact with a biological target. nih.govnumberanalytics.comopenaccessjournals.com

Prediction of Binding Modes and Interactions with Macromolecular Targets

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. numberanalytics.comopenaccessjournals.comglobalresearchonline.net This process involves sampling a large number of possible conformations of the ligand within the binding site of the macromolecule and then using a scoring function to rank them. numberanalytics.com The output of a docking study is a set of predicted binding poses and their corresponding binding energies. globalresearchonline.net

For this compound, docking studies could be used to predict its binding mode within the active site of a target protein. The results would highlight key intermolecular interactions, such as:

Hydrogen bonds: The amine and methoxy groups of the ligand could act as hydrogen bond donors or acceptors.

Hydrophobic interactions: The isoquinoline ring system could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. mdpi.com

Pi-stacking interactions: The aromatic ring of the isoquinoline could form pi-pi or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions are crucial for understanding the basis of the ligand's activity and for designing modifications to improve its binding affinity and selectivity. numberanalytics.com

Analysis of Ligand-Receptor Stability and Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the biological system. nih.gov

By running an MD simulation on the docked complex of this compound and its target, researchers can:

Assess the stability of the binding pose: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored over the course of the simulation. A stable RMSD suggests that the ligand remains in its binding pocket. uinjkt.ac.id

Analyze the flexibility of the complex: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding. uinjkt.ac.id

Investigate the persistence of key interactions: The hydrogen bonds and other interactions predicted by docking can be monitored to see if they are maintained throughout the simulation. uinjkt.ac.id

Calculate binding free energies: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov

The insights gained from MD simulations are invaluable for confirming the stability of the predicted binding mode and for understanding the dynamic nature of the ligand-receptor interaction. nih.govresearchgate.net

Table 3: Computational Techniques for Ligand-Target Interaction Analysis

Technique Primary Function Key Outputs
Molecular Docking Predicts the preferred binding orientation of a ligand to a receptor. numberanalytics.comopenaccessjournals.comglobalresearchonline.net Binding poses, binding affinity scores, key intermolecular interactions. globalresearchonline.net
Molecular Dynamics (MD) Simulation Simulates the time-dependent behavior of a molecular system. nih.gov Trajectories of atomic motion, stability of the complex (RMSD), flexibility of residues (RMSF), binding free energies. uinjkt.ac.id

Biological Activity Research of 3 Methoxyisoquinolin 6 Amine and Its Analogs

Investigation of Intermolecular Interactions with Biological Targets

The interaction of isoquinoline (B145761) derivatives with specific proteins such as enzymes, receptors, and ion channels is a critical area of research to understand their mechanisms of action and to develop targeted therapies.

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes, playing roles in cellular metabolism, signaling, and neurotransmission. Research has shown that these compounds can target a diverse range of enzyme classes, including oxidoreductases, hydrolases, and kinases.

Several analogs have demonstrated significant inhibitory activity against mitochondrial complex I, an enzyme crucial for cellular respiration. nih.gov Studies on 22 different isoquinoline compounds revealed that most inhibited complex I in a concentration-dependent manner. Notably, derivatives such as N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) were found to be more potent than the known inhibitor MPP+. nih.gov Lipophilicity has been suggested as an important factor for this inhibitory activity. nih.gov Other research has focused on tyrosinase, an enzyme involved in melanin (B1238610) synthesis. A series of novel isoquinoline urea (B33335)/thiourea derivatives were synthesized and all were found to inhibit tyrosinase activity. tandfonline.com Specifically, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea acted as a competitive inhibitor. tandfonline.com

The cholinesterase family of enzymes, including acetylcholinesterase (AChE), has also been a target for isoquinoline-based inhibitors. nih.gov New tetrahydro-isoquinoline derivatives have shown encouraging inhibitory action against both cholinesterases and α-glucosidase, with IC50 values in the nanomolar range, making them more active than the reference drug acarbose (B1664774) in the case of α-glucosidase. researchgate.net Furthermore, derivatives of 3-chloroisoquinolin-6-amine (B1473467) have been assessed for their kinase inhibition profiles, with some showing activity against specific kinases like p70S6Kβ. vulcanchem.com The broader isoquinoline class has also been shown to inhibit other enzymes like protein tyrosine phosphatases (PTPs) and proteases such as trypsin. vulcanchem.com

Table 1: Enzyme Inhibition by Isoquinoline Analogs

Enzyme TargetInhibitory Compound/AnalogPotency (IC50/Ki)Mechanism of ActionReference
Mitochondrial Complex I6-Methoxy-1,2,3,4-tetrahydroisoquinoline0.38 mMConcentration-dependent inhibition nih.gov
Tyrosinase1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thioureaKi = 119.22 µMCompetitive inhibitor tandfonline.com
α-GlucosidaseNovel tetrahydro-isoquinoline derivatives 5(a-d)9.95 to 19.25 nMInhibitory action researchgate.net
Acetylcholinesterase (AChE)Bisbenzylisoquinoline alkaloidsMicromolar rangeEnzyme inhibition nih.gov
p70S6Kβ Kinase3-Chloroisoquinolin-6-amine derivativesNot specifiedKinase inhibition vulcanchem.com

The structural framework of isoquinoline is well-suited for interaction with a variety of cell surface and intracellular receptors. Studies have focused on designing ligands with high affinity and selectivity for specific receptor subtypes, which is crucial for minimizing off-target effects.

Derivatives of isoquinoline have shown high affinity for sigma receptors, which are implicated in psychosis. Conformationally restricted analogs, such as trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz[f]isoquinoline, exhibit exceptionally high affinity (Ki of 0.25 nM) for the sigma site and are over 10,000-fold selective against the dopamine (B1211576) D2 receptor. nih.gov Adenosine (B11128) receptors are another significant target. Isoquinoline and quinazoline (B50416) urea derivatives have been developed as antagonists for the human adenosine A3 receptor. nih.gov Structure-affinity relationship studies revealed that specific substitutions on the isoquinoline and phenylurea rings could dramatically increase binding affinity, leading to the development of a potent antagonist with a Ki value of 4 nM and over 2500-fold selectivity against A1 and A2A receptors. nih.gov

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) have also been targeted. Benzyltetrahydroisoquinolines (BTHIQs) were found to inhibit α7, α4β2, and α4β4 nACh receptor subtypes, with potency influenced by the specific receptor and the substitution patterns on the BTHIQ scaffold. uchile.cl Additionally, isoquinoline-sulfamoyl compounds have been designed as analogs of aripiprazole, displaying a multi-receptor binding profile for various serotonin (B10506) (5-HT) and dopamine (D) receptors. uj.edu.pl

Table 2: Receptor Binding Affinity of Isoquinoline Analogs

Receptor TargetLigand/AnalogBinding Affinity (Ki)SelectivityReference
Sigma Receptortrans-3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz[f]isoquinoline0.25 nM>10,000-fold vs. Dopamine D2 nih.gov
Adenosine A3 ReceptorN-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea4 nM>2,500-fold vs. A1 and A2A nih.gov
Nicotinic Acetylcholine Receptor (α4β2)7-O-Benzyl-N-methylcoclaurine (BBCM)High affinity (specific value not stated)Also potent at α7 and α4β4 subtypes uchile.cl
Serotonin (5-HT) / Dopamine (D) ReceptorsIsoquinoline-sulfamoyl LCAP analogsNot specifiedMulti-receptor binding profile uj.edu.pl

Ion channels, which are critical for controlling electrochemical gradients across cell membranes, are significant targets for isoquinoline alkaloids and their derivatives. These compounds can act as blockers, activators, or allosteric modulators of various channel types.

Several isoquinoline alkaloids, including liriodenine (B31502) and crebanine, have been identified as blockers of multiple cardiac ion channels, such as voltage-gated Na+ (NaV), Ca2+ (CaV), and K+ (KV) channels, contributing to their anti-arrhythmic properties. mdpi.com Conversely, certain endogenous isoquinoline alkaloids like tetrahydropapaveroline (B182428) and reticuline (B1680550) can act as agonists, activating Acid-Sensing Ion Channels (ASICs), which are involved in pain perception. frontiersin.org The isoquinolinesulphonamide KN-62 has been identified as a potent antagonist of the P2Z receptor, a ligand-gated cation channel, inhibiting ATP-stimulated ion influx with an IC50 of approximately 13 nM. nih.gov

The mechanism of modulation can be complex. Some alkaloids, including those from the isoquinoline class, are thought to indirectly modulate ion channel function by altering the physical properties of the surrounding lipid bilayer membrane. nih.gov Other research has shown that isoquinoline derivatives can have profound effects on intracellular ion handling. For instance, the derivative N-14 was found to exert a negative inotropic effect on heart muscle by modulating Ryanodine Receptor 2 (RyR2) channels, leading to a decrease in cytosolic Ca2+ concentration. auctoresonline.org

Table 3: Modulation of Ion Channels by Isoquinoline Analogs

Ion ChannelModulating Compound/AnalogEffectPotency (IC50)Reference
Voltage-Gated Na+ (NaV) ChannelsLiriodenine, CrebanineBlockerNot specified mdpi.com
Acid-Sensing Ion Channel 3 (ASIC3)Tetrahydropapaveroline, ReticulineAgonist (Activation)Not specified frontiersin.org
P2Z Receptor (Cation Channel)KN-62Antagonist~13 nM nih.gov
Ryanodine Receptor 2 (RyR2)N-14Modulation (decreased Ca2+ release)Not specified auctoresonline.org

Receptor Binding Studies and Ligand-Receptor Specificity[9],

Functional Biological Assessments (In Vitro and In Vivo Non-Human Models)

Beyond direct interaction with molecular targets, research has delved into the functional consequences of these interactions within cellular systems and whole organisms, primarily using in vitro cell cultures and in vivo non-human models.

The binding of isoquinoline derivatives to their molecular targets can trigger cascades of downstream events, leading to the modulation of complex cellular signaling pathways. These pathways are often central to processes like cell proliferation, apoptosis (programmed cell death), and inflammation.

Gold(III) complexes featuring isoquinoline derivative ligands have been shown to induce cell cycle arrest at the S-phase in cancer cells. researchgate.netnih.gov This effect is mediated by the upregulation of tumor suppressor proteins p53, p27, and p21, along with the downregulation of cyclins A and E. researchgate.netnih.gov These complexes also activate the intrinsic (mitochondrial) pathway of apoptosis, characterized by the generation of reactive oxygen species (ROS), release of calcium, and an increase in the pro-apoptotic Bax/Bak proteins relative to the anti-apoptotic Bcl-2/Bcl-xl proteins. nih.govubc.ca

The natural alkaloid berberine (B55584), an isoquinoline, has been shown to modulate multiple pathways. It can induce apoptosis and cell cycle arrest, and it also suppresses cell migration and invasion by modulating the Wnt/β-catenin signaling pathway. Furthermore, berberine can modulate inflammatory pathways by affecting Sirt1/NF-κB signaling. nih.gov Other isoquinoline derivatives have been investigated as potential inhibitors of Interleukin-1 receptor-associated kinase-4 (IRAK-4), a key enzyme in inflammatory signaling pathways such as NF-kappa B and Toll-like receptor signaling. ijiset.com

The diverse interactions of isoquinoline derivatives at the molecular and cellular levels translate into a wide range of specific biological activities, including antimicrobial, antifungal, and cytotoxic effects. These activities have been characterized in numerous preclinical studies.

Antimicrobial and Antifungal Activity: Several isoquinoline alkaloids have demonstrated potent activity against pathogenic microbes. In a study evaluating twelve such alkaloids, sanguinarine (B192314) was particularly effective against plant pathogenic fungi, with EC50 values as low as 6.96 μg/mL. nih.gov Its mechanism involves damaging the fungal cell membrane. nih.gov Synthetic derivatives have also shown promise; 2H- nih.govresearchgate.nettriazolo[4,5-g]isoquinoline-4,9-diones completely inhibited the growth of several pathogenic fungi at MIC levels between 0.8 and 12.5 µg/mL. jst.go.jp In terms of antibacterial action, isoquinoline alkaloids like chelerythrine (B190780) and sanguinarine have shown potent activity against bacteria such as P. aeruginosa and S. aureus, respectively, with MIC values of 1.9 µg/mL. mdpi.com

Cytotoxic and Anti-cancer Activity: The cytotoxic potential of isoquinoline derivatives against various cancer cell lines is an area of intense investigation. The natural alkaloid berberine has been shown to kill multiple types of human cancer cells. Polycyclic alkaloids from marine sponges, such as the njaoamines which contain an isoquinoline system, exhibited cytotoxicity against human lung, colon, and breast tumor cell lines with GI50 values in the low micromolar range (1.4 to 7.2 μM). researchgate.net In other studies, pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines, which are isosteres of the anti-cancer agent ellipticine, were evaluated for cytotoxicity against human neuroblastoma cells, where they were found to inhibit colony formation and induce markers of apoptosis like cleaved caspase-3. nih.gov

Antiviral and Antiplasmodial Activity: The bioactivity of this class extends to antiviral and anti-parasitic applications. In vitro studies have shown that isoquinoline alkaloids like berbamine (B205283) and dauricine (B190908) possess broad-spectrum activity against viruses such as HSV, HIV, and coronaviruses. mdpi.com Additionally, synthetic hybrids of 8-aminoquinoline (B160924) (an isomer of aminoisoquinoline) and tetrazole have been developed, showing potent antiplasmodial activity against P. falciparum, the parasite responsible for malaria, while maintaining low cytotoxicity against mammalian cells, indicating a favorable selectivity index. mdpi.com

Table 4: Bioactivities of Isoquinoline Analogs in Preclinical Models

BioactivityCompound/Analog ClassTarget Organism/Cell LinePotency (MIC/EC50/GI50)Reference
AntifungalSanguinarineMagnaporthe oryzaeEC50 = 6.96 μg/mL nih.gov
Antifungal2H- nih.govresearchgate.netTriazolo[4,5-g]isoquinoline-4,9-dionesPathogenic fungiMIC = 0.8–12.5 µg/mL jst.go.jp
AntibacterialSanguinarineS. aureusMIC = 1.9 µg/mL mdpi.com
CytotoxicNjaoaminesHT-29 (colon cancer)GI50 = 1.4–6.7 μM researchgate.net
Antiplasmodial8-Amino-6-methoxyquinoline-tetrazole hybridsP. falciparumIC50 = 0.324–2.68 µM mdpi.com
AntiviralPapaverine hydrochlorideHIV (in MT4 cells)ED50 = 5.8 µM mdpi.com

Compound Index

Studies on Biological Response Mechanisms (e.g., Antiproliferative Effects)

Research into the biological response mechanisms of 3-methoxyisoquinolin-6-amine and its analogs has revealed significant antiproliferative effects, positioning these compounds as subjects of interest in oncology research. The isoquinoline scaffold is recognized as a "privileged scaffold" in drug design due to its presence in numerous biologically active natural products and synthetic compounds. bldpharm.comnih.gov Analogs of this compound have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular machinery. tandfonline.commdpi.com

Several isoquinoline derivatives have demonstrated potent antiproliferative activity by triggering programmed cell death, or apoptosis, in cancer cells. For instance, two novel isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of ovarian cancer cells by inducing apoptosis rather than necrosis. tandfonline.com Their mechanism involves the downregulation of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-1, and survivin. tandfonline.com Another analog, 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082), induces apoptotic cell death in human cervical cancer cells. mdpi.com This is achieved through the activation of the spindle assembly checkpoint, leading to mitotic arrest. mdpi.com

Cell cycle arrest is another key mechanism through which isoquinoline compounds exhibit their antiproliferative properties. A study on 1-benzoyl-3,4-dihydroisoquinolines identified a series of compounds that potently inhibit the proliferation of leukemia L1210 cells, with IC50 values in the low micromolar range. beilstein-journals.org These compounds were found to arrest cells in the G1 phase of the cell cycle. beilstein-journals.org Structure-activity relationship (SAR) studies revealed that a keto-imine moiety at the C-1 position and a hydrophobic group at the C-6 position were important for this cytotoxic activity. beilstein-journals.org Similarly, CWJ-082 causes cell cycle arrest at the G2/M phase in cervical cancer cells by disrupting microtubule polymerization, which ultimately leads to apoptosis. mdpi.com

The table below summarizes the antiproliferative activities of several isoquinoline analogs against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Isoquinoline Analogs

Compound Cancer Cell Line IC50 (µM) Source
B01002 SKOV3 (Ovarian) 7.65 (µg/mL) tandfonline.com
C26001 SKOV3 (Ovarian) 11.68 (µg/mL) tandfonline.com
8-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10a) NCI-H929 (Multiple Myeloma) 2.25 mdpi.com
8-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10a) U2932 (Lymphoma) 5.86 mdpi.com
6-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10b) NCI-H929 (Multiple Myeloma) >50 mdpi.com
6-O-demethylmenisporphine (4) HL-60 (Leukemia) 0.06 researchgate.net
Dauriporphinoline (5) HL-60 (Leukemia) 0.23 researchgate.net
1-Benzoyl-3,4-dihydroisoquinoline (13) L1210 (Leukemia) < 5 beilstein-journals.org
1-Benzoyl-3,4-dihydroisoquinoline (22) L1210 (Leukemia) < 5 beilstein-journals.org

Prodrug Strategies for Isoquinoline-Based Biological Agents

The therapeutic potential of isoquinoline-based compounds is sometimes hindered by suboptimal pharmacokinetic properties, such as poor water solubility or limited ability to cross biological barriers. orientjchem.orgnih.gov To address these challenges, various prodrug strategies have been explored. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. nih.gov This approach can enhance solubility, improve bioavailability, and enable targeted drug delivery. nih.govnih.gov

A prominent and successful prodrug strategy for isoquinoline-based agents, particularly those acting as vascular disrupting agents (VDAs), is the incorporation of a phosphate (B84403) group. orientjchem.org Phenolic isoquinoline analogs, which are often lipophilic, can be converted into water-soluble phosphate ester prodrugs. orientjchem.org These phosphate groups are typically cleaved by ubiquitous cell-surface enzymes like alkaline phosphatases, releasing the active, membrane-permeable phenolic drug at the target site. orientjchem.org This strategy not only confers water solubility for easier administration but can also reduce plasma protein binding. orientjchem.org For example, the phenolic phosphate prodrugs of isoquinoline-based biaryl tubulin inhibitors were designed to improve their suitability for in vivo applications. orientjchem.org The addition of phosphate groups is a well-established method for improving the aqueous solubility of various compounds. nih.govnih.gov

Another prodrug approach involves masking amine functionalities to modulate the physicochemical properties of a drug. The amino group in many drug candidates tends to ionize under physiological conditions, which can limit passive diffusion across membranes like the blood-brain barrier (BBB). researchgate.net Various promoieties can be attached to the amine to create a temporary, more lipophilic derivative. For example, amides and carbamates have been used to mask secondary amines, although their effectiveness in enhancing BBB penetration is not universal. tandfonline.com The design of prodrugs for amines is a challenging but active area of research, with strategies aiming to suppress ionization, increase metabolic stability, and achieve tissue-specific targeting. researchgate.net While specific prodrugs for this compound have not been reported, these established strategies for the broader class of isoquinoline and amino-containing compounds provide a clear blueprint for its potential future development.

Structure Activity Relationship Sar Studies of 3 Methoxyisoquinolin 6 Amine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of isoquinoline (B145761) derivatives is profoundly influenced by the placement and chemical nature of substituents on the isoquinoline core. ajpp.inacs.org Even minor alterations can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

The following table summarizes the impact of the methoxy (B1213986) group at position 3 on the activity of select isoquinoline derivatives.

Compound ClassBiological TargetImpact of 3-Methoxy Group
Benzo[g]isoquinoline-5,10-dionesTubercular strainsSubstitution at position 3, including methoxy groups, showed better anti-tubercular potency. japsonline.com
Nitrated IndenoisoquinolinesTopoisomerase IA single methoxy group at the 9-position of an indenoisoquinoline afforded superior biological activity. nih.gov
7-Oxygenated aporphinesNot specifiedThe presence of a hydroxyl or methoxy group at C-7 is a defining feature of this subclass. rsc.org

This table is for illustrative purposes and synthesizes findings from multiple studies.

The amine group at the 6-position is another critical determinant of biological activity. This functional group can act as a hydrogen bond donor and/or acceptor, facilitating key interactions with the active site of a target protein. Furthermore, the amino group provides a convenient handle for synthetic modifications, allowing for the introduction of diverse substituents to explore the chemical space and optimize activity. For example, N-functionalization through reactions like alkylation and acylation can lead to derivatives with altered properties. vulcanchem.com

In the context of certain kinase inhibitors, the amino group at position 6 has been shown to be a versatile point for modification to enhance potency and selectivity. vulcanchem.com The ability to form specific interactions, such as hydrogen bonds, is often crucial for the inhibitory mechanism.

Modifications to the core isoquinoline scaffold itself can have profound effects on the biological profile of the resulting derivatives. ajpp.inacs.orgmdpi.com These modifications can include the introduction of additional rings, altering the aromaticity, or introducing various substituents at different positions.

For instance, the fusion of a pyrrolo ring to the isoquinoline core, creating a tricyclic system, has been explored for antibacterial properties. mdpi.com The nature and position of substituents on this tricyclic scaffold were found to be critical for activity against Gram-positive pathogens. mdpi.com Similarly, the synthesis of tetrahydroisoquinoline derivatives, where the pyridine (B92270) ring is partially saturated, leads to a more flexible structure which can be advantageous for binding to certain targets. ajpp.in

The table below highlights various modifications on the isoquinoline core and their observed effects.

ModificationResulting ScaffoldImpact on Biological Activity
Fusion of a pyrrole (B145914) ringPyrrolo[2,1,a]isoquinolineIntroduction of antibacterial properties against Gram-positive pathogens. mdpi.com
Reduction of pyridine ringTetrahydroisoquinolineIncreased structural flexibility, which can be beneficial for binding to specific biological targets. ajpp.in
Introduction of a 2-aryl group1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesLed to compounds with cytotoxic activities against various cancer cell lines. ajpp.in
Halogenation3-Chloroisoquinolin-6-amine (B1473467)The chlorine atom at position 3 is often crucial for activity, for instance in antimalarial compounds. vulcanchem.com

Significance of the Amine Group at Position 6[17],

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on the biological activity of isoquinoline derivatives. acs.orgjapsonline.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different potencies and even different pharmacological effects.

For example, in a series of tetrahydroisoquinoline derivatives, the (R)-configuration at a specific benzylic carbon was found to be the preferred stereochemistry for potent inhibition of a particular kinase. rhhz.net The synthesis and biological evaluation of individual enantiomers are therefore crucial steps in SAR studies to identify the most active stereoisomer. researchgate.net Advanced techniques like X-ray crystallography and computational modeling are often employed to understand the conformational preferences of different isomers and how they interact with their biological targets. researchgate.netrsc.org

Development of Focused Libraries for SAR Elucidation

To systematically explore the SAR of 3-methoxyisoquinolin-6-amine derivatives, medicinal chemists often design and synthesize focused compound libraries. thermofisher.comnih.gov These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied. This approach allows for a more efficient and comprehensive evaluation of the impact of different substituents and structural modifications on biological activity. researchoutreach.org

Fragment-based drug discovery (FBDD) is a powerful strategy used in this context. researchoutreach.org It involves screening smaller, less complex molecular fragments that can then be grown or merged to create more potent lead compounds. researchoutreach.org For isoquinoline derivatives, this could involve screening a library of monosubstituted isoquinolines to identify initial "hit" fragments that bind to the target. These fragments can then be elaborated or combined based on SAR insights to develop highly potent molecules. researchoutreach.org

Ligand Design Principles from SAR Insights

The culmination of SAR studies is the derivation of a set of ligand design principles. mdpi.com These principles, gleaned from the wealth of data generated, guide the rational design of new, improved analogues. For this compound derivatives, key insights might include the optimal size and electronic properties of substituents at various positions, the importance of specific hydrogen bonding interactions, and the preferred stereochemistry for target engagement.

By understanding which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to fine-tune properties like solubility and metabolic stability, researchers can more effectively design the next generation of drug candidates based on the versatile isoquinoline scaffold. rsc.orgmdpi.com

Advanced Analytical Methodologies for 3 Methoxyisoquinolin 6 Amine Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a cornerstone for the purification and analysis of "3-Methoxyisoquinolin-6-amine". The choice of technique depends on the sample matrix, the required purity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of isoquinoline (B145761) derivatives. For "this compound," reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

Methodological Considerations:

Mobile Phase Composition: A typical mobile phase for separating isoquinoline alkaloids consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). koreascience.krresearchgate.net The pH of the aqueous phase is a critical parameter to control the ionization state of the amine group, thereby influencing retention time and peak shape. koreascience.kr For instance, using an ammonium (B1175870) acetate (B1210297) buffer can help to achieve good peak symmetry. koreascience.krresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with differing polarities within a single run. koreascience.kr

Detection Methods: Ultraviolet (UV) detection is commonly used, as the isoquinoline ring system possesses a strong chromophore. researchgate.netnih.gov The selection of an appropriate wavelength, typically around the absorbance maximum of the compound, ensures high sensitivity. For more comprehensive analysis and identification, HPLC can be coupled with a mass spectrometer (LC-MS), providing both retention time and mass-to-charge ratio information. acs.org Photodiode array (PDA) detectors can also be employed to capture the entire UV-Vis spectrum of the eluting compound, aiding in peak purity assessment and identification.

Illustrative HPLC Parameters for Isoquinoline Analysis:

ParameterTypical ConditionRationale
ColumnReversed-phase C18 (e.g., 4.6 mm x 150 mm, 2.5 µm)Provides good retention and separation for moderately polar aromatic compounds. acs.org
Mobile PhaseA: 10 mM Ammonium Acetate (pH adjusted) B: AcetonitrileBuffer controls ionization and improves peak shape; acetonitrile is a common organic modifier. koreascience.krresearchgate.net
ElutionGradientAllows for the separation of a wider range of compounds with varying polarities in a reasonable time. koreascience.kr
Flow Rate1.0 mL/minA standard flow rate for analytical HPLC. researchgate.net
DetectionUV at ~272 nm or MSThe isoquinoline core has strong UV absorbance; MS provides structural information. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of "this compound" by GC is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. nih.govjfda-online.com To overcome these issues, derivatization is an essential step. nih.govjfda-online.com

Derivatization Strategy: The primary amine group in "this compound" is the main site for derivatization. Common derivatization reactions include silylation, acylation, or alkylation. jfda-online.comresearchgate.net

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. nih.gov

Acylation: Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), react with the amine to form a more volatile and thermally stable amide derivative.

GC-MS Analysis Post-Derivatization: Once derivatized, the sample can be injected into the GC-MS system. The separation is typically performed on a nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. The temperature of the GC oven is programmed to increase gradually to elute the derivatized compound. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that can be used for identification. gdut.edu.cn

Hypothetical GC-MS Derivatization and Analysis Workflow:

StepProcedurePurpose
DerivatizationReact sample with BSTFA in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 70°C). dergipark.org.trTo create a volatile and thermally stable TMS derivative of the analyte.
GC SeparationInject the derivatized sample onto a capillary column (e.g., HP-5MS) with a temperature program. gdut.edu.cnTo separate the derivatized analyte from other components in the sample.
MS DetectionAnalyze the eluting compound using a mass spectrometer in electron ionization (EI) mode.To obtain a mass spectrum for structural confirmation and identification.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. scispace.com SFC is particularly advantageous for the analysis of polar compounds like isoquinoline alkaloids, offering faster separations and reduced organic solvent consumption compared to HPLC. acs.orgresearcher.life

Advantages of SFC for "this compound":

Analysis of Polar Compounds: While CO2 is nonpolar, the addition of polar modifiers like methanol allows for the elution and separation of polar analytes. chromatographytoday.comlcms.cz This makes SFC well-suited for a compound containing both a methoxy (B1213986) and an amine group.

High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids lead to faster analysis times and higher separation efficiency. researcher.life

Orthogonality to Reversed-Phase HPLC: SFC provides a different separation mechanism compared to reversed-phase HPLC, which can be beneficial for complex sample analysis. mdpi.com

Methodological Approach: In a typical SFC method for "this compound," a stationary phase with polar characteristics, such as one modified with ethylpyridine or a diol, might be chosen to enhance retention and selectivity. researchgate.net The mobile phase would consist of supercritical CO2 with a gradient of a polar organic modifier, often methanol, containing a small amount of an additive like ammonium acetate to improve peak shape for basic compounds. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization[25],[26],[27],

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the definitive structural elucidation of "this compound."

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR would be employed to characterize "this compound."

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments. Key expected signals include:

A singlet for the methoxy group (-OCH₃) protons, typically in the range of δ 3.8-4.0 ppm. rsc.org

Several distinct signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the isoquinoline ring. bhu.ac.in The specific chemical shifts and coupling patterns would allow for the assignment of each proton to its position on the ring system.

A broad singlet for the amine (-NH₂) protons, the chemical shift of which can be variable and influenced by solvent and concentration. bhu.ac.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Expected signals would include:

A signal for the methoxy carbon around δ 55-60 ppm. mdpi.com

Multiple signals in the aromatic region (δ 100-160 ppm) for the carbons of the isoquinoline ring. Carbons attached to the nitrogen and oxygen atoms would appear at lower field (higher ppm values). libretexts.org

Predicted NMR Data for this compound:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.9Singlet-OCH₃
¹HVariable (e.g., ~4.5-5.5)Broad Singlet-NH₂
¹H~6.8-8.2Multiplets/Doublets/SingletsAromatic Protons
¹³C~56--OCH₃
¹³C~105-160-Aromatic Carbons

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electrospray Ionization Time-of-Flight (ESI-TOF): ESI is a soft ionization technique that is well-suited for polar molecules like "this compound." It typically generates a protonated molecule [M+H]⁺ in positive ion mode. The TOF analyzer then measures the mass-to-charge ratio with high accuracy. nih.govagsanalitica.com This allows for the precise determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. researchgate.net For "this compound" (C₁₀H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Fragmentation Analysis: In addition to the molecular ion, MS/MS experiments can be performed to induce fragmentation. For "this compound," characteristic fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of small neutral molecules like HCN. The fragmentation of the isoquinoline ring itself would also produce a characteristic pattern. miamioh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation[3],[29],

Advanced Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization of the primary amine group can enhance detectability and improve chromatographic separation.

Reagents and Protocols for Amine Functionalization

A variety of reagents can be used to functionalize the primary amine of this compound, often targeting improved detection by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection. oup.com

Common derivatization reagents for primary amines include:

Dansyl Chloride (DnsCl): This reagent reacts with primary amines to form highly fluorescent sulfonamide derivatives, significantly enhancing detection limits in HPLC with fluorescence detection. mjcce.org.mkmjcce.org.mk The reaction is typically carried out in a basic medium. mjcce.org.mk

Naphthalene-2,3-dicarboxaldehyde (NDA): In the presence of a cyanide source, NDA reacts with primary amines to form fluorescent cyanobenz[f]isoindole (CBI) derivatives, which are suitable for sensitive detection. nih.gov

Salicylaldehyde: This reagent forms a Schiff base with primary amines, creating a derivative with enhanced UV absorbance, which can be beneficial for HPLC-UV analysis. chromatographyonline.com

Fluorescent Diazoalkanes: Reagents like 9-anthryldiazomethane (B78999) (ADAM) can react with carboxylic acids, but related fluorescent reagents can be designed to target amines for HPLC with fluorescence detection. thermofisher.com

Acylating Reagents: Reagents like trifluoroacetylimidazole can create stable halogenated derivatives that are suitable for gas chromatography with electron capture detection. mdpi.com

The choice of reagent and protocol depends on the analytical technique to be used and the specific requirements of the analysis. For example, for LC-MS analysis, reagents that introduce a readily ionizable group are preferred. nih.gov

The following table provides an overview of common derivatization reagents for amine functionalization.

Derivatization ReagentTarget Functional GroupDetection MethodKey Advantage
Dansyl Chloride (DnsCl)Primary AminesHPLC-FLDHigh fluorescence enhancement mjcce.org.mkmjcce.org.mk
Naphthalene-2,3-dicarboxaldehyde (NDA)Primary AminesHPLC-FLDForms highly fluorescent CBI derivatives nih.gov
SalicylaldehydePrimary AminesHPLC-UVEnhanced UV absorbance chromatographyonline.com
TrifluoroacetylimidazolePrimary and Secondary AminesGC-ECDForms stable halogenated derivatives mdpi.com

Optimization of Derivatization Conditions for Quantitative Analysis

For accurate and reproducible quantitative analysis, the derivatization reaction conditions must be carefully optimized. Key parameters that are typically optimized include:

Reagent Concentration: A sufficient excess of the derivatization reagent is necessary to ensure complete reaction with the analyte. mjcce.org.mk

pH: The pH of the reaction mixture is often critical, especially for reactions involving amines, as it affects the nucleophilicity of the amine group. mjcce.org.mk For many amine derivatizations, a basic pH is optimal. mjcce.org.mkmjcce.org.mk

Reaction Temperature and Time: The reaction kinetics are dependent on temperature and time. Optimization aims to find the conditions that lead to a complete and rapid reaction without causing degradation of the analyte or the derivative. mjcce.org.mkmdpi.com For instance, some derivatization reactions with dansyl chloride are carried out at 60°C for 1 hour. mjcce.org.mk

Solvent: The choice of solvent can influence the reaction rate and the stability of the resulting derivative. nih.gov For example, substituting acetonitrile with dimethyl sulfoxide (B87167) has been shown to improve fluorescence stability and reaction speed for NDA derivatives. nih.gov

A systematic approach, such as a one-factor-at-a-time or a multivariate design of experiments, is often employed to find the optimal conditions. The goal is to achieve a high and reproducible derivatization yield, leading to accurate and precise quantitative results. mjcce.org.mk

X-ray Crystallography and Structural Determination of Isoquinoline Derivatives

The process involves growing a single crystal of the compound of interest, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. iucr.org

The structural information obtained from X-ray crystallography is vital for:

Confirming the chemical structure: It provides definitive proof of the connectivity of atoms and the stereochemistry of the molecule. nih.gov

Understanding intermolecular interactions: The crystal packing reveals how molecules interact with each other in the solid state, including hydrogen bonding and π-π stacking interactions. semanticscholar.orgiucr.org

Structure-activity relationship (SAR) studies: In medicinal chemistry, the precise three-dimensional structure of a molecule is essential for understanding its interaction with biological targets. researchoutreach.org

Computational modeling: The experimentally determined structure can be used as a starting point for theoretical calculations and molecular modeling studies.

While obtaining a suitable single crystal can be a challenge, the detailed structural insights provided by X-ray crystallography are unparalleled. The crystal structures of numerous isoquinoline derivatives have been reported, providing a valuable database for comparative studies. semanticscholar.orgiucr.orgrsc.org

Future Directions and Emerging Research Avenues for 3 Methoxyisoquinolin 6 Amine

Integration of Artificial Intelligence and Machine Learning in Isoquinoline (B145761) Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and cost-effective. mednexus.orgfarmaciajournal.com These computational tools can be applied at multiple stages, from initial drug design and screening to predicting pharmacokinetic properties. nih.govresearchgate.net In the context of isoquinoline research, AI and ML models are being developed to screen vast virtual libraries of molecules, predict their bioactivity, and even design novel compounds de novo. mednexus.org

Accelerate Hit Identification: ML algorithms can be trained on existing data for known isoquinoline derivatives to predict the potential biological activities of novel compounds derived from the 3-Methoxyisoquinolin-6-amine core. This allows for the rapid screening of millions of virtual compounds, prioritizing the most promising candidates for synthesis and testing. mednexus.org

Optimize Lead Compounds: Generative chemistry models can design new molecules based on the this compound scaffold, optimized for specific properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netannualreviews.org

Predict Drug-Target Interactions: Advanced algorithms like deep learning can predict the binding affinity between a ligand and its protein target. farmaciajournal.com This could be used to identify the most likely biological targets for derivatives of this compound, guiding experimental validation and elucidating their mechanism of action.

AI/ML ApplicationPotential Impact on this compound Research
Virtual Screening Rapidly identifies derivatives with high predicted activity, reducing time and cost of initial discovery. mednexus.org
De Novo Design Generates novel, optimized molecular structures based on the core scaffold for enhanced therapeutic potential. researchgate.net
Property Prediction Forecasts pharmacokinetic and toxicological profiles, enabling early-stage selection of more drug-like candidates. nih.gov
Target Prediction Narrows down potential biological targets for mechanism-of-action studies. farmaciajournal.com

Multicomponent Reaction Strategies for Complex 3-Methoxyisoquinoline (B3108412) Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product that incorporates most or all of the starting materials. frontiersin.orgmdpi.com This approach offers high atom economy, step efficiency, and the ability to rapidly generate libraries of structurally diverse molecules. nih.govnih.gov The use of MCRs is particularly valuable in diversity-oriented synthesis (DOS), a strategy aimed at exploring novel chemical space to identify new biological functions. nih.gov

For this compound, MCRs represent a promising avenue for creating complex and diverse scaffolds. The amine functionality of the molecule makes it an ideal substrate for a variety of named MCRs, such as the Ugi and Biginelli reactions. frontiersin.org Future research could focus on:

Developing Novel MCRs: Designing new MCRs that specifically utilize this compound as a key building block to access unique heterocyclic systems that are difficult to synthesize via traditional methods.

Library Synthesis: Employing established MCRs to rapidly synthesize a large library of derivatives. For example, reacting this compound with an aldehyde, an isocyanide, and a carboxylic acid in an Ugi four-component reaction would generate a diverse set of amides for biological screening. frontiersin.org

Post-MCR Modifications: Using the complex products of MCRs as intermediates for further cyclization or functionalization reactions, leading to even greater molecular complexity and the creation of polycyclic systems with drug-like properties. nih.gov

Exploration of Novel Biological Targets for Isoquinoline Derivatives

While isoquinoline alkaloids have a long history as therapeutic agents, modern research continues to uncover novel biological targets for this privileged scaffold. semanticscholar.orgnih.gov Fragment-based drug discovery (FBDD) and high-throughput screening have identified isoquinoline derivatives as potent modulators of targets previously unassociated with this chemical class. researchoutreach.org

Emerging research indicates that isoquinoline derivatives are active against a range of novel targets, including:

Protein Kinases: Specific disubstituted isoquinolines have been identified as inhibitors of Protein Kinase C ζ (PKCζ), a novel target for treating inflammatory conditions like rheumatoid arthritis. researchoutreach.orgacs.org

Immunomodulatory Enzymes: Novel isoquinoline derivatives have shown potent dual inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in cancer immunotherapy. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Certain isoquinoline-bearing compounds have demonstrated inhibitory activity against FGFR1, a potential target in cancer therapy. pensoft.net

The this compound scaffold is a prime candidate for exploring these and other novel targets. By systematically modifying its structure, researchers can create focused libraries aimed at modulating the activity of kinases, epigenetic enzymes, and protein-protein interactions, thereby expanding the therapeutic potential beyond traditional applications. rsc.org

Development of Advanced Analytical Platforms for Real-Time Monitoring

The characterization and quantification of isoquinoline derivatives in complex biological matrices are critical for preclinical and clinical development. Advances in analytical chemistry provide powerful tools for this purpose. Techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and capillary electrophoresis offer high sensitivity, selectivity, and throughput. researchgate.netnih.govdoi.org

For future studies involving derivatives of this compound, these advanced platforms will be indispensable for:

Pharmacokinetic Analysis: Accurately measuring the concentration of the parent drug and its metabolites in plasma and tissues over time to determine its ADME profile. nih.gov

Metabolite Identification: Identifying the chemical structures of metabolites formed in vivo, which is crucial for understanding the drug's metabolic fate and potential for drug-drug interactions.

High-Throughput Quantification: Modern methods like UHPLC with multiple reaction monitoring (MRM) allow for the rapid and simultaneous quantification of multiple analytes, which is essential for screening studies and quality control of herbal medicines containing isoquinoline alkaloids. researchgate.netnih.gov

The development of validated, high-sensitivity analytical methods will be a prerequisite for advancing any promising derivative of this compound through the drug development pipeline.

Design of Next-Generation Probes for Biological Target Identification

Identifying the specific molecular target of a bioactive compound is often a major bottleneck in drug discovery. rsc.org Chemical probes are small molecules designed to bind to a specific protein target, enabling its identification and functional interrogation. nih.gov Photoaffinity labeling (PAL) is a powerful technique in this area, where a probe is equipped with a photoactivatable group that, upon light irradiation, forms a covalent bond with its target protein, allowing for subsequent identification via proteomics. mdpi.com

Future research can focus on transforming bioactive derivatives of this compound into next-generation chemical probes by:

Incorporating Photoactivatable Moieties: Synthetically modifying a potent derivative to include a diazirine or benzophenone (B1666685) group, which are common photoactivatable functions. mdpi.com

Attaching a Reporter Tag: Including a clickable handle, such as an alkyne or azide, which allows for the subsequent attachment of a fluorescent dye or biotin (B1667282) via click chemistry for visualization and enrichment. mdpi.com

Chemoproteomic Profiling: Using these newly designed probes in cell lysates or live cells to covalently label their protein targets. The labeled proteins can then be identified using quantitative mass spectrometry, definitively linking the compound's therapeutic effect to a specific molecular target. rsc.org

This approach will be critical for elucidating the mechanism of action of novel bioactive compounds derived from the this compound scaffold and validating their targets for therapeutic intervention.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.